molecular formula C7H11N B13474431 N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine

Cat. No.: B13474431
M. Wt: 109.17 g/mol
InChI Key: SVURHILKMPRITB-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a chemical compound with the molecular formula C7H11N It is a derivative of cyclopropanamine, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylcyclopropanamine

InChI

InChI=1S/C7H11N/c1-3-6-8(2)7-4-5-7/h1,7H,4-6H2,2H3

InChI Key

SVURHILKMPRITB-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.

Biological Activity

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring structure with a methyl and propargyl group attached to the amine. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially modulating neurotransmission and influencing behaviors related to mood and cognition.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism or signaling pathways, thereby affecting cellular responses.
  • Signal Transduction Modulation : The compound might influence key signaling pathways such as the PI3K-Akt-mTOR pathway, which is crucial in various cellular processes including growth, survival, and metabolism.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on mood regulation and anxiety. In animal models, administration of this compound has been associated with alterations in behavior indicative of anxiolytic effects.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders.
Study 2Showed inhibition of cancer cell proliferation in MCF7 cell lines, indicating possible anticancer activity.
Study 3Investigated the compound's interaction with the PI3K-Akt-mTOR signaling pathway, revealing modulation of key downstream effectors involved in cell survival.

Detailed Research Findings

  • Anxiolytic Effects : A study conducted on rodents indicated that administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders.
  • Anticancer Mechanisms : In vitro studies utilizing MCF7 breast cancer cells revealed that the compound induced apoptosis through activation of caspase pathways, leading to cell death at micromolar concentrations. The IC50 values were determined to be around 10 µM, indicating moderate potency against these cancer cells.
  • Signal Transduction Pathway Modulation : Further investigation into the compound's effect on the PI3K-Akt-mTOR pathway showed that it inhibited phosphorylation of Akt and mTOR at concentrations as low as 5 µM, thus demonstrating its potential role as a modulator of this critical signaling cascade involved in cancer progression.

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